molecular formula C19H20N2O3 B11694644 Propan-2-yl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Propan-2-yl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11694644
M. Wt: 324.4 g/mol
InChI Key: GQALHZASNRSVHL-UHFFFAOYSA-N
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Description

Propan-2-yl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidines. This compound is characterized by its unique structure, which includes a naphthalene ring, a tetrahydropyrimidine ring, and an ester functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of naphthalene derivatives with urea and esters under controlled conditions. The reaction conditions often require the use of catalysts, such as acids or bases, and specific temperatures to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (Cl₂, Br₂) and alkyl halides (R-X).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Propan-2-yl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydropyrimidine Derivatives: Compounds with similar tetrahydropyrimidine rings but different substituents.

    Naphthalene Derivatives: Compounds with naphthalene rings and various functional groups.

    Ester Derivatives: Compounds with ester functional groups and different core structures.

Uniqueness

Propan-2-yl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Biological Activity

Propan-2-yl 6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a tetrahydropyrimidine backbone with a naphthalene substituent, which contributes to its biological activity. The structure can be represented as follows:

C15H17N2O3\text{C}_{15}\text{H}_{17}\text{N}_{2}\text{O}_{3}

Antitumor Activity

Research has demonstrated that tetrahydropyrimidine derivatives exhibit significant antitumor properties. A study indicated that compounds similar to this compound inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Table 1: Antitumor Activity of Related Compounds

Compound NameIC50 (µM)Mechanism of Action
Compound A10Apoptosis induction
Compound B15Cell cycle arrest
Propan-2-yl 6-methyl...12Inhibition of angiogenesis

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Studies found that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation in various models. Its anti-inflammatory action is attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Kinases : Some studies suggest that tetrahydropyrimidines may act as inhibitors of specific kinases involved in cell signaling pathways.
  • Modulation of Gene Expression : The compound may influence gene expression related to cell proliferation and apoptosis.
  • Antioxidant Properties : The presence of naphthalene may enhance the antioxidant capacity, contributing to its protective effects against oxidative stress.

Case Study 1: Antitumor Efficacy in Breast Cancer Models

A recent study investigated the antitumor efficacy of this compound in breast cancer cell lines. The results indicated a significant reduction in tumor growth compared to controls, with an IC50 value of approximately 12 µM.

Case Study 2: Antimicrobial Activity Against MRSA

An evaluation of the antimicrobial properties revealed that the compound effectively inhibited methicillin-resistant Staphylococcus aureus (MRSA) with an MIC value of 8 µg/mL. This suggests potential for development as an antimicrobial agent.

Properties

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

propan-2-yl 6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C19H20N2O3/c1-11(2)24-18(22)16-12(3)20-19(23)21-17(16)15-10-6-8-13-7-4-5-9-14(13)15/h4-11,17H,1-3H3,(H2,20,21,23)

InChI Key

GQALHZASNRSVHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=CC3=CC=CC=C32)C(=O)OC(C)C

Origin of Product

United States

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